Catalog No.
M. Wt
195.21 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name



2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula


Molecular Weight

195.21 g/mol



InChI Key





Very slightly soluble
2.48e+00 g/L


alpha Methyl p tyrosine, alpha Methyl para tyrosine, alpha Methyltyrosine, alpha Methyltyrosine Hydrochloride, alpha MPT, alpha-methyl- DL-Tyrosine, alpha-Methyl-p-tyrosine, alpha-Methyl-para-tyrosine, alpha-Methyltyrosine, alpha-Methyltyrosine Hydrochloride, alpha-Methyltyrosine, (+,-)-Isomer, alpha-Methyltyrosine, (D,L)-Isomer, alpha-Methyltyrosine, (L)-Isomer, alpha-MPT, Demser, DL-Tyrosine, alpha-methyl-, Hydrochloride, alpha-Methyltyrosine, Metirosine, Metyrosine, Racemetirosine

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Metirosine is 195.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble2.48e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Depleting Catecholamines for Neurotransmitter Studies

Metirosine's primary function in research is to deplete catecholamines in the body. Catecholamines are a group of neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. Metiroseine works by inhibiting the enzyme tyrosine hydroxylase, which is the first and rate-limiting step in the biosynthesis of these catecholamines []. By blocking this enzyme, metirosine effectively reduces the production of these neurotransmitters, allowing researchers to study their roles in various physiological and neurological processes [].

Here are some specific research applications of metirosine:

  • Understanding mood and behavior

    Researchers use metirosine to investigate the role of dopamine in mood regulation, reward seeking, and movement disorders like Parkinson's disease []. By depleting dopamine, scientists can observe the behavioral changes associated with dopamine deficiency and assess the effectiveness of potential therapies [].

  • Neurotransmitter interactions

    Metirosine can be used to study interactions between different neurotransmitters. By depleting dopamine or norepinephrine, researchers can observe how these changes affect the levels and activity of other neurotransmitters, providing insights into complex neural networks [].

  • Neuroendocrine tumors

    Metirosine is sometimes used in the diagnosis and treatment of pheochromocytoma, a rare tumor of the adrenal gland that produces excess catecholamines. By depleting these hormones, metirosine can help control symptoms like hypertension and sweating, and also aid in the evaluation of the tumor's function [].


>98% (or refer to the Certificate of Analysis)

Physical Description




Exact Mass





Solid powder

Melting Point

312.5 °C


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



Drug Indication

For use in the treatment of patients with pheochromocytoma, for preoperative preparation of patients for surgery, management of patients when surgery is contraindicated, and chronic treatment of patients with malignant pheochromocytoma.


Racemetyrosine is a dysfunctional and modified form of the non-essential amino acid tyrosine and an inhibitor of tyrosine hydroxylase (TH; tyrosine 3-monooxygenase), with potential antineoplastic activity. Upon administration, racemetyrosine is specifically taken up by cancer cells through the transporter L-amino acid transferase-1 (LAT1; CD98). As a tyrosine derivative and faulty amino acid protein building block, racemetyrosine prevents protein synthesis in cancer cells. Specifically, this prevents mucin-1 (MUC1) protein synthesis. MUC1 is highly overexpressed by most cancer cells and regulates the increased reactive oxygen species (ROS) in cancer cells created from the altered metabolism that cancer cells utilize, by upregulating key antioxidant defenses and preventing ROS-mediated apoptosis. In the absence of MUC1, ROS levels are increased, leading to an increase in oxidative stress, and induction of apoptosis. Also, being a protective transmembrane protein, MUC1 is part of the protective layer on the outside of cancer cells and plays a key role in shielding the cancer cell from the immune system. The loss of MUC1 compromises the cell membrane, thereby making the cancer cell more vulnerable to be recognized and attacked by the immune system. Normal cells do not regularly take up certain non-essential amino acids, such as tyrosine, but readily convert phenylalanine to tyrosine, so normal healthy cells are not expected to consume racemetyrosine. In addition, racemetyrosine competes with tyrosine at the tyrosine-binding site of TH, thereby inhibiting TH, an enzyme that activates molecular oxygen to catalyze the hydroxylation of tyrosine to dihydroxyphenylalanine (Dopa), which is an intermediate to catecholamine (dopamine, norepinephrine, and epinephrine) production. This inhibits the synthesis of catecholamines.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KB - Tyrosine hydroxylase inhibitors
C02KB01 - Metirosine

Mechanism of Action

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)
Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]
TH [HSA:7054] [KO:K00501]

Other CAS




General Manufacturing Information

Tyrosine, .alpha.-methyl-: INACTIVE


Modify: 2023-08-15
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